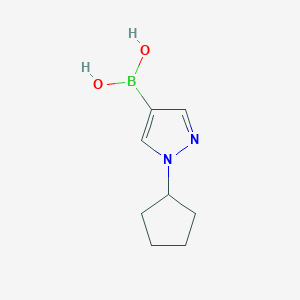

1-Cyclopentyl-1H-pyrazole-4-boronic acid

Description

Properties

IUPAC Name |

(1-cyclopentylpyrazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O2/c12-9(13)7-5-10-11(6-7)8-3-1-2-4-8/h5-6,8,12-13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKOFAUNSVRUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416786-06-5 | |

| Record name | 1-Cyclopentyl-1H-pyrazole-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 1-Cyclopentyl-1H-pyrazole-4-boronic Acid Pinacol Ester in Modern Drug Discovery

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 1-Cyclopentyl-1H-pyrazole-4-boronic acid and its pinacol ester derivative, a key building block in contemporary medicinal chemistry. We will delve into its chemical properties, synthesis, and critical applications, with a primary focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document is intended to serve as a practical resource, offering not only established protocols but also the underlying scientific principles that govern their successful implementation. By understanding the causality behind experimental choices, researchers can better troubleshoot and optimize their synthetic strategies for the development of novel therapeutics.

Introduction: The Ascendancy of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is a privileged heterocyclic motif in drug discovery, appearing in a multitude of FDA-approved therapeutics.[1] Its prevalence stems from a combination of favorable pharmacokinetic properties and its ability to act as a versatile scaffold for engaging with a wide range of biological targets through various non-covalent interactions.[1] The strategic functionalization of this core is paramount, and the introduction of a boronic acid or its corresponding pinacol ester at the 4-position transforms the pyrazole into a powerful and versatile building block for carbon-carbon bond formation.[2] This transformation is most notably exploited in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has become a cornerstone of modern synthetic chemistry.[2][3]

This compound, and more commonly, its pinacol ester derivative, offers a unique combination of the pyrazole core's benefits with a sterically defined N-cyclopentyl group. This substituent can provide desirable lipophilicity and conformational rigidity, often leading to improved binding affinity and selectivity for target proteins, particularly kinases.[4]

Core Compound Profile: this compound and its Pinacol Ester

For practical synthetic applications, the pinacol ester of this compound is overwhelmingly preferred. The boronic acid itself can be prone to dehydration to form cyclic anhydrides (boroxines) and protodeboronation under certain conditions. The pinacol ester provides enhanced stability, making it easier to handle, purify, and store, which is critical for reproducible results in complex synthetic sequences.[5]

| Property | Data | Source(s) |

| Compound Name | 1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | [6] |

| Synonym | This compound pinacol ester | [6] |

| CAS Number | 1233526-60-7 | [6] |

| Molecular Formula | C₁₄H₂₃BN₂O₂ | [6] |

| Molecular Weight | 262.16 g/mol | [6] |

| Appearance | Solid | [6] |

| Melting Point | 40-44 °C | [6] |

| Storage Temperature | 2-8°C | [6] |

Synthesis of 1-Substituted-1H-pyrazole-4-boronic Acid Pinacol Esters: A General Protocol

Logical Workflow for Synthesis

Caption: General synthetic workflow for N-alkylated pyrazole boronic esters.

Step-by-Step Experimental Protocol

Step 1: N-Alkylation

-

To a solution of 4-bromo-1H-pyrazole (1.0 equiv.) in a suitable aprotic solvent (e.g., DMF or ACN) is added a base such as potassium carbonate (1.5 equiv.).

-

Cyclopentyl bromide (1.2 equiv.) is added, and the mixture is stirred at an elevated temperature (e.g., 60-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude 1-cyclopentyl-4-bromo-1H-pyrazole is then purified by column chromatography.

Step 2: Borylation

-

The purified 1-cyclopentyl-4-bromo-1H-pyrazole (1.0 equiv.) is dissolved in an anhydrous ethereal solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere (argon or nitrogen).

-

The solution is cooled to a low temperature (typically -78 °C).

-

A strong base such as n-butyllithium or an isopropylmagnesium chloride solution (1.1 equiv.) is added dropwise, and the mixture is stirred for a period to allow for complete halogen-metal exchange.

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxypinacolborane) (1.2 equiv.) is then added dropwise at the same low temperature.

-

The reaction is allowed to slowly warm to room temperature and stirred for several hours.

-

The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the desired this compound pinacol ester.

The Suzuki-Miyaura Cross-Coupling Reaction: Mechanism and Application

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate. Its success in pharmaceutical manufacturing is due to its high functional group tolerance, mild reaction conditions, and the generally low toxicity of the boron-containing reagents and byproducts.[3]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in the Cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) intermediate. The efficiency of this step is dependent on the halide (I > Br > Cl) and the electron density of the aryl/heteroaryl halide.

-

Transmetalation: This is the key bond-forming step where the organic group from the boron reagent (R²) is transferred to the palladium center. This step requires activation of the boronic ester by a base (e.g., carbonate, phosphate) to form a more nucleophilic "ate" complex, which facilitates the transfer of the pyrazole moiety to the palladium.

-

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Field-Proven Protocol for Suzuki-Miyaura Coupling with Pyrazole Boronic Esters

This protocol is a robust starting point for coupling this compound pinacol ester with various aryl or heteroaryl halides. Optimization may be required for specific substrates.

Materials:

-

Aryl or heteroaryl halide (1.0 equiv.)

-

This compound pinacol ester (1.1–1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a modern Buchwald pre-catalyst like XPhos Pd G2) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0–3.0 equiv.)

-

Anhydrous solvent (e.g., 1,4-dioxane/water (4:1), DMF, or toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide, the pyrazole boronic acid pinacol ester, and the base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the palladium catalyst under a positive pressure of the inert gas.

-

Add the anhydrous solvent(s) via syringe.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired coupled product.

Table of Recommended Starting Conditions:

| Catalyst | Base | Solvent | Temperature (°C) | Notes | Source |

| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2.5 equiv.) | 1,4-Dioxane/H₂O (4:1) | 90 | A classic, reliable system for many standard couplings. | [7] |

| PdCl₂(dppf) (3 mol%) | K₂CO₃ (2.0 equiv.) | Toluene/H₂O | 80 | Effective for a broad range of substrates. | [3] |

| XPhos Pd G2 (2 mol%) | K₃PO₄ (2.0 equiv.) | 1,4-Dioxane/H₂O | 60-100 | A modern, highly active catalyst, often allowing for lower temperatures and catalyst loadings. | [8] |

Characterization and Quality Control

Proper characterization of the boronic ester is crucial to ensure its purity and integrity before use in subsequent reactions.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural confirmation. Key expected signals for this compound pinacol ester would include:

-

Singlets for the two pyrazole protons.

-

A multiplet for the cyclopentyl methine proton (CH-N).

-

Multiplets for the cyclopentyl methylene protons.

-

A sharp singlet for the 12 protons of the two methyl groups on the pinacol moiety.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Purity Analysis (HPLC/GC): To determine the purity of the material. It is important to note that boronic acid pinacol esters can sometimes undergo hydrolysis on the column during reverse-phase HPLC analysis, leading to the appearance of the corresponding boronic acid as an artifact.[9]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is of utmost importance.

-

Hazards: this compound pinacol ester is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C. The compound is moisture-sensitive, so storage under an inert atmosphere is advisable for long-term stability.

Conclusion and Future Outlook

This compound pinacol ester is a valuable and versatile reagent in the drug discovery chemist's toolbox. Its stability and predictable reactivity in the Suzuki-Miyaura cross-coupling reaction make it an ideal building block for the synthesis of complex, biologically active molecules. By understanding the fundamental principles of its synthesis and application, as outlined in this guide, researchers can confidently and efficiently incorporate this important scaffold into their synthetic programs, accelerating the discovery of next-generation therapeutics. The continued development of more active and robust palladium catalysts will likely further expand the utility of pyrazole boronic acids in creating novel molecular architectures.

References

- This compound pinacol ester 97 1233526-60-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/762189]

- The Role of Pyrazole Boronic Esters in Modern Medicinal Chemistry. (2026). [URL: Not Available]

- 1-Cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester Safety Data Sheet. Apollo Scientific. [URL: Not Available]

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4077884/]

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. [URL: https://www.researchgate.

- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-Miyaura-coupling-of-4H-Indazol-4-ones-Pyrazoles-with-aryl-boronic-acids-a_fig2_372887010]

- (a) Representative Suzuki coupling reaction and hydrolysis products for... ResearchGate. [URL: https://www.researchgate.net/figure/a-Representative-Suzuki-coupling-reaction-and-hydrolysis-products-for-ethyl_fig1_230750537]

- This compound pinacol ester 97 1233526-60-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/aldrich/762189]

- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1... ResearchGate. [URL: https://www.researchgate.net/figure/1-H-and-13-C-NMR-spectral-characteristics-of-1H-pyrazole-Tabela-1-Charakterystyka_tbl1_273138072]

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4238838/]

- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, 97%, Thermo Scientific Chemicals. Thermo Fisher Scientific. [URL: https://www.thermofisher.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]

- The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. NINGBO INNO PHARMCHEM CO., LTD. [URL: Not Available]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-环戊基-1H-吡唑-4-硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Structure Elucidation of 1-Cyclopentyl-1H-pyrazole-4-boronic acid: A Methodical Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopentyl-1H-pyrazole-4-boronic acid is a heterocyclic building block of significant interest in medicinal chemistry, primarily due to the versatile reactivity of the boronic acid moiety in cross-coupling reactions and the established pharmacological relevance of the pyrazole scaffold.[1] Accurate and unambiguous structural confirmation is a prerequisite for its use in drug discovery and development pipelines. This guide provides a comprehensive, multi-technique framework for the complete structure elucidation and purity assessment of this molecule. We move beyond simple data reporting to explain the causal logic behind the selection of analytical techniques, potential challenges, and data integration strategies, ensuring a self-validating and trustworthy characterization process.

Introduction: The Significance of Pyrazole Boronic Acids

Pyrazole derivatives are foundational scaffolds in a multitude of therapeutic agents, recognized for their wide-ranging biological activities.[2][3] The incorporation of a boronic acid functional group, particularly at the 4-position, transforms the pyrazole core into a versatile intermediate for Suzuki-Miyaura cross-coupling reactions. This enables the efficient construction of complex molecular architectures by forming new carbon-carbon bonds, a cornerstone of modern synthetic chemistry.[1][4]

Given its role as a critical building block, the absolute structural integrity of this compound must be verified. This involves not only confirming the atomic connectivity and regiochemistry but also assessing its purity and identifying potential process-related impurities or degradation products, such as boroxines (cyclic anhydrides).[5]

Core Physicochemical Properties

A baseline understanding of the molecule's properties is essential before embarking on an analytical campaign. The pinacol ester is a common, more stable synthetic precursor, but this guide focuses on the free boronic acid.[6][7]

| Property | Value | Source |

| Molecular Formula | C₈H₁₃BN₂O₂ | Calculated |

| Molecular Weight | 180.01 g/mol | Calculated |

| IUPAC Name | (1-Cyclopentyl-1H-pyrazol-4-yl)boronic acid | - |

| CAS Number | 1233526-59-5 | - |

| Physical Form | Typically a solid | [7] |

The Integrated Elucidation Strategy

A robust structural confirmation relies on the convergence of data from multiple, orthogonal analytical techniques. No single method is sufficient. Our strategy employs a synergistic workflow where each technique provides a unique and complementary piece of the structural puzzle.

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A suite of experiments is required for an unambiguous assignment.

Proton (¹H) NMR Spectroscopy

-

Rationale: ¹H NMR provides information on the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling.

-

Expected Signals:

-

Pyrazole Protons (H3, H5): Two singlets are expected in the aromatic region (~7.5-8.0 ppm). Their distinct chemical shifts confirm the 1,4-substitution pattern.[8]

-

Cyclopentyl Methine Proton (CH-N): A multiplet (quintet) significantly downfield from other aliphatic protons due to the deshielding effect of the attached nitrogen atom.

-

Cyclopentyl Methylene Protons (CH₂): Multiple overlapping multiplets in the aliphatic region (~1.6-2.2 ppm).

-

Boronic Acid Protons (B(OH)₂): A broad singlet, often exchangeable with D₂O. Its chemical shift is highly dependent on solvent and concentration.

-

Carbon-¹³ (¹³C) NMR Spectroscopy

-

Rationale: Provides a count of unique carbon environments and information about their hybridization (sp², sp³).

-

Expected Signals:

-

Pyrazole Carbons (C3, C5): Two distinct signals in the aromatic region (~130-140 ppm).

-

Pyrazole Carbon (C4-B): The signal for the carbon attached to boron will be broad and may have a lower intensity due to quadrupolar relaxation of the boron nucleus. Its chemical shift is a key indicator of the boronic acid's position.

-

Cyclopentyl Carbons: One methine (CH-N) and two or three methylene (CH₂) signals in the aliphatic region.

-

Boron-¹¹ (¹¹B) NMR Spectroscopy

-

Rationale: This experiment is crucial for confirming the presence and chemical environment of the boron atom. It is a self-validating system for assessing the integrity of the boronic acid group.

-

Expected Signal:

-

A single, potentially broad resonance between 28-33 ppm is characteristic of a trigonal planar (sp²-hybridized) boronic acid.[9][10]

-

Trustworthiness Insight: The presence of a significant signal upfield (e.g., 5-10 ppm) would indicate the formation of a tetrahedral (sp³-hybridized) boronate species, which could result from complexation with diols or from base-catalyzed disproportionation.[10][11] The absence of such signals validates the integrity of the free boronic acid.

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for boronic acids as it helps in observing the exchangeable OH protons.

-

Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire a proton-decoupled ¹¹B spectrum using a boron-free probe. Use BF₃·OEt₂ as an external standard if necessary.

-

For unambiguous assignments, acquire 2D spectra such as COSY (H-H correlation) and HSQC/HMBC (C-H correlation).

-

| NMR Data Summary (Predicted) | |||

| Experiment | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.8 | s | Pyrazole C3-H |

| ~7.6 | s | Pyrazole C5-H | |

| ~4.8 | p | N-CH (Cyclopentyl) | |

| ~1.6-2.2 | m | 4 x -CH₂ - (Cyclopentyl) | |

| variable, broad | s | B(OH )₂ | |

| ¹³C NMR | ~140 | CH | Pyrazole C 3/5 |

| ~135 | CH | Pyrazole C 5/3 | |

| Undetected/Broad | C | Pyrazole C 4-B | |

| ~60 | CH | N-C H (Cyclopentyl) | |

| ~32 | CH₂ | Cyclopentyl C H₂ | |

| ~24 | CH₂ | Cyclopentyl C H₂ | |

| ¹¹B NMR | ~30 | s (broad) | B (OH)₂ |

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

MS is essential for confirming the molecular weight and, with high-resolution instruments (HRMS), the elemental composition.

-

Challenge: Boronic acids are notoriously difficult to analyze by MS. They have low volatility and a strong tendency to undergo thermally induced dehydration to form cyclic trimeric anhydrides known as boroxines.[5] This can lead to confusing spectra where the molecular ion is weak or absent, and an ion corresponding to the boroxine is dominant.

Caption: Dehydration and trimerization of boronic acids.

-

Solution: Employ soft ionization techniques and optimized conditions. Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS) is a preferred method.[12][13] Analysis in negative ion mode often provides a clean spectrum with a strong [M-H]⁻ ion.

Experimental Protocol: UPLC-MS Analysis

-

Chromatography: Use a C18 column with low residual silanol activity to prevent on-column hydrolysis of the boronic acid.[14]

-

Mobile Phase: A gradient of acetonitrile in water with an ammonium acetate buffer is effective.[12] Acidic modifiers like formic acid should be used with caution as they can sometimes promote dehydration.[14]

-

MS Detection (ESI Negative Mode):

-

Expected Ion: [M-H]⁻ at m/z 179.10.

-

HRMS: High-resolution analysis should yield a mass measurement within 5 ppm of the calculated value, confirming the elemental formula C₈H₁₂BN₂O₂⁻.

-

Isotopic Pattern: Observe the characteristic boron isotopic pattern (¹⁰B at ~20%, ¹¹B at ~80% abundance), providing definitive evidence for the presence of a single boron atom.

-

X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides unambiguous proof of structure, including connectivity, regiochemistry, and solid-state conformation.

Generalized Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals by slow evaporation, solvent diffusion, or cooling from a saturated solution. Common solvents include ethanol, methanol, or acetone/hexane mixtures.

-

Crystal Mounting & Data Collection: Select a high-quality crystal and mount it on a goniometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The resulting model will provide precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding between the boronic acid groups.[3] The final refined structure serves as the ultimate validation, confirming the 1-cyclopentyl and 4-boronic acid substitution pattern on the pyrazole ring.

Chromatographic Purity Assessment

Beyond structural identity, determining the purity of the material is critical.

-

Challenge: As with MS, the analysis of boronic acids by standard reversed-phase HPLC can be complicated by the lability of the C-B bond and the potential for on-column hydrolysis, leading to poor peak shape and inaccurate quantification.[14][15]

-

Solution: A validated UPLC method using a modern column with end-capping or hybrid silica technology is essential. These columns minimize the free silanol groups that can catalyze hydrolysis.[14] Non-aqueous capillary electrophoresis (NACE) is another powerful, albeit less common, technique that avoids hydrolysis issues entirely.[15]

Integrated Structure Verification

The final confirmation is achieved by integrating all data streams. The proposed structure of this compound is validated when all experimental data are in complete agreement.

Caption: Convergence of analytical data for final validation.

Conclusion

The structure elucidation of this compound requires a meticulous and multi-faceted analytical approach. By combining the power of NMR for connectivity, mass spectrometry for molecular weight, chromatography for purity, and ideally X-ray crystallography for absolute structure, a complete and trustworthy characterization can be achieved. Understanding the inherent chemical challenges of boronic acids, such as dehydration and hydrolysis, and implementing the validated protocols described herein, is paramount for ensuring the quality and integrity of this valuable synthetic building block in any research or development setting.

References

- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Deriv

-

Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. ACS Publications. [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]

-

Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

-

Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. ACS Publications. [Link]

-

Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. [Link]

-

Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health. [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

-

Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

-

A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods (RSC Publishing). [Link]

-

Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. National Institutes of Health. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]

-

11B NMR Chemical Shifts. SDSU Chemistry. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

-

Solid‐state 11B and 13C NMR, IR, and X‐ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Semantic Scholar. [Link]

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. PubChem. [Link]

-

Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed. [Link]

-

This compound, pinacol ester. Boron Molecular. [Link]

-

Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. [Link]

-

The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

-

Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

-

This compound pinacol ester, 97%. [Link]

- Synthesis method of pyrazole-4-boronic acid pinacol ester.

- Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.

- Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

-

Reagents and conditions: (a) boronic acid or boronic acid pinacol... ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. boronmolecular.com [boronmolecular.com]

- 7. 1-环戊基-1H-吡唑-4-硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Cyclopentyl-1H-pyrazole-4-boronic Acid

Introduction: The Significance of Pyrazole Boronic Acids in Modern Drug Discovery

Pyrazole moieties are privileged structures in medicinal chemistry, appearing in a wide array of FDA-approved drugs, including celecoxib (Celebrex) and sildenafil (Viagra).[1][2] Their utility stems from their ability to act as versatile scaffolds that can be readily functionalized to modulate pharmacological activity. The introduction of a boronic acid or a boronic acid pinacol ester at the 4-position of the pyrazole ring transforms it into a powerful building block for carbon-carbon bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction.[3] This reaction's tolerance of a broad range of functional groups makes it an indispensable tool in the synthesis of complex molecules.[4] 1-Cyclopentyl-1H-pyrazole-4-boronic acid, in particular, is a key intermediate in the synthesis of various kinase inhibitors and other therapeutic agents. This guide provides a comprehensive overview of the synthetic strategies for this valuable compound, focusing on the underlying chemical principles and practical experimental considerations.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. The most common and logical approach involves a two-stage process:

-

Formation of the 1-Cyclopentylpyrazole Core: This involves the construction of the pyrazole ring with the cyclopentyl group attached at the N1 position.

-

Borylation at the C4-Position: This step introduces the boronic acid or its ester derivative onto the pre-formed pyrazole ring.

Alternative strategies, such as a copper-catalyzed aminoboration, offer a more convergent approach, constructing the borylated pyrazole in a single step from acyclic precursors.[1][2][5]

Part 1: Synthesis of the 1-Cyclopentyl-1H-pyrazole Scaffold

The foundational step in the synthesis is the creation of the 1-cyclopentyl-1H-pyrazole core. The classical and most reliable method for this is the Paal-Knorr synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

Key Starting Materials:

-

Cyclopentylhydrazine: This can be sourced commercially, often as the hydrochloride salt. If not available, it can be synthesized from cyclopentanone and hydrazine.

-

1,1,3,3-Tetramethoxypropane: This is a stable and commercially available acetal that serves as a synthetic equivalent of malondialdehyde, the 1,3-dicarbonyl component.

Reaction Mechanism and Rationale

The reaction proceeds via an acid-catalyzed condensation. The acidic conditions first hydrolyze the 1,1,3,3-tetramethoxypropane to the reactive malondialdehyde. The more nucleophilic nitrogen of cyclopentylhydrazine then attacks one of the carbonyl groups, followed by a series of condensation and cyclization steps to form the aromatic pyrazole ring. The choice of an acid catalyst is critical; a strong acid ensures efficient hydrolysis of the acetal without promoting unwanted side reactions.

Experimental Protocol: Synthesis of 1-Cyclopentyl-1H-pyrazole

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Cyclopentylhydrazine hydrochloride | 136.62 | 10.0 g | 0.073 |

| 1,1,3,3-Tetramethoxypropane | 164.20 | 12.0 g | 0.073 |

| Hydrochloric acid (conc.) | 36.46 | 10 mL | - |

| Ethanol | 46.07 | 100 mL | - |

| Sodium hydroxide | 40.00 | As needed | - |

| Diethyl ether | 74.12 | As needed | - |

| Anhydrous magnesium sulfate | 120.37 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentylhydrazine hydrochloride (10.0 g, 0.073 mol) and ethanol (100 mL).

-

Slowly add concentrated hydrochloric acid (10 mL) to the stirred suspension.

-

Add 1,1,3,3-tetramethoxypropane (12.0 g, 0.073 mol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium hydroxide until the pH is approximately 8-9.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude 1-cyclopentyl-1H-pyrazole.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Diagram of the Synthesis of 1-Cyclopentyl-1H-pyrazole

Caption: Paal-Knorr synthesis of 1-Cyclopentyl-1H-pyrazole.

Part 2: Borylation of the 1-Cyclopentyl-1H-pyrazole Core

With the 1-cyclopentyl-1H-pyrazole in hand, the next critical step is the introduction of the boronic acid functionality at the C4 position. Several methods exist for this transformation, with the choice depending on the availability of reagents and the desired scale of the reaction.

Method A: Halogenation Followed by Lithium-Halogen Exchange and Borylation

This is a robust and widely used method that offers excellent regioselectivity. It involves a two-step sequence:

-

Iodination at the C4-Position: The pyrazole ring is first activated towards electrophilic substitution, and the C4 position is the most electron-rich and sterically accessible.

-

Lithium-Halogen Exchange and Quenching with a Borate Ester: The resulting 4-iodopyrazole undergoes a lithium-halogen exchange at low temperature, followed by quenching the resulting organolithium species with a borate ester to form the desired boronic acid ester.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1-Cyclopentyl-1H-pyrazole | 136.20 | 5.0 g | 0.037 |

| N-Iodosuccinimide (NIS) | 224.99 | 8.3 g | 0.037 |

| Acetonitrile | 41.05 | 50 mL | - |

Procedure:

-

In a 100 mL round-bottom flask protected from light, dissolve 1-cyclopentyl-1H-pyrazole (5.0 g, 0.037 mol) in acetonitrile (50 mL).

-

Add N-Iodosuccinimide (8.3 g, 0.037 mol) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-iodo-1-cyclopentyl-1H-pyrazole.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Iodo-1-cyclopentyl-1H-pyrazole | 262.09 | 5.0 g | 0.019 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 8.4 mL | 0.021 |

| Isopropoxy(pinacol)borane | 186.09 | 4.2 g | 0.023 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - |

Procedure:

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-iodo-1-cyclopentyl-1H-pyrazole (5.0 g, 0.019 mol) and anhydrous THF (50 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (8.4 mL, 0.021 mol) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add isopropoxy(pinacol)borane (4.2 g, 0.023 mol) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound pinacol ester.[6]

Diagram of the Borylation via Halogenation

Caption: Two-step borylation of 1-cyclopentyl-1H-pyrazole.

Method B: Palladium-Catalyzed C-H Borylation

Direct C-H borylation has emerged as a more atom-economical and efficient alternative to the traditional halogenation-lithiation route.[7] This method utilizes a palladium or iridium catalyst to directly convert a C-H bond at the 4-position of the pyrazole to a C-B bond.

The key advantage of this method is the avoidance of stoichiometric halogenating agents and cryogenic conditions. The reaction is typically catalyzed by a palladium complex with a suitable ligand, and bis(pinacolato)diboron (B2pin2) is used as the boron source. The regioselectivity is often high for the C4 position due to electronic and steric factors.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1-Cyclopentyl-1H-pyrazole | 136.20 | 2.0 g | 0.015 |

| Bis(pinacolato)diboron (B2pin2) | 253.94 | 4.5 g | 0.018 |

| Pd(dppf)Cl2 | 731.70 | 0.33 g | 0.00045 |

| Potassium acetate (KOAc) | 98.14 | 2.2 g | 0.022 |

| Anhydrous 1,4-Dioxane | 88.11 | 30 mL | - |

Procedure:

-

To an oven-dried Schlenk tube, add 1-cyclopentyl-1H-pyrazole (2.0 g, 0.015 mol), bis(pinacolato)diboron (4.5 g, 0.018 mol), Pd(dppf)Cl2 (0.33 g, 3 mol%), and potassium acetate (2.2 g, 0.022 mol).

-

Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane (30 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by GC-MS.

-

After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield this compound pinacol ester.[8]

Diagram of Direct C-H Borylation

Caption: Palladium-catalyzed direct C-H borylation.

Part 3: Deprotection to the Boronic Acid (Optional)

For many applications, particularly Suzuki-Miyaura couplings, the pinacol ester can be used directly. However, if the free boronic acid is required, the pinacol ester can be readily deprotected.

Experimental Protocol: Hydrolysis of the Pinacol Ester

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| This compound pinacol ester | 262.16 | 2.0 g | 0.0076 |

| Acetone | 58.08 | 20 mL | - |

| Water | 18.02 | 10 mL | - |

| Hydrochloric acid (1 M) | 36.46 | As needed | - |

| n-Hexane | 86.18 | As needed | - |

Procedure:

-

Dissolve the this compound pinacol ester (2.0 g, 0.0076 mol) in a mixture of acetone (20 mL) and water (10 mL).

-

Acidify the solution to pH 2-3 with 1 M hydrochloric acid.

-

Stir the mixture vigorously at room temperature for 2-4 hours.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting solid can be triturated with n-hexane to afford the pure this compound.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process with multiple reliable routes. The choice between the traditional halogenation-lithiation sequence and the more modern direct C-H borylation depends on factors such as substrate scope, cost, and available equipment. As catalytic methods continue to advance, it is expected that direct C-H functionalization will become the preferred method due to its efficiency and environmental benefits. This guide provides the necessary foundational knowledge and practical protocols for researchers to successfully synthesize this important building block for drug discovery and development.

References

- Application Notes and Protocols for Suzuki Coupling Reactions Involving Pyrazole Boronic Esters - Benchchem. (n.d.).

- Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach. (n.d.).

- CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents. (n.d.).

- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

- Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles - PubMed. (n.d.).

- Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids - American Chemical Society. (n.d.).

- Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles - ACS Publications. (2019).

- Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles | Organic Letters - ACS Publications. (2019).

- Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents. (n.d.).

- Borylation of pyrazole and its derivatives. | Download Scientific Diagram - ResearchGate. (n.d.).

- Technical Support Center: Synthesis of 4-Iodopyrazole - Benchchem. (n.d.).

- Cyclopentyl Hydrazine | CAS No- 30923-92-3 | Simson Pharma Limited. (n.d.).

- Cyclopentylhydrazine hydrochloride | 24214-72-0 - Sigma-Aldrich. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Cyclopentyl-1H-pyrazole-4-boronic Acid and its Derivatives: A Keystone for Modern Drug Discovery

Introduction: The Privileged Pyrazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged scaffolds." The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a prominent member of this elite group.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility have made it a cornerstone in the design of novel therapeutics across a wide range of disease areas, including oncology, inflammation, and infectious diseases.[4][5]

This guide focuses on a particularly valuable building block: 1-Cyclopentyl-1H-pyrazole-4-boronic acid and its derivatives. The introduction of a cyclopentyl group at the N1 position of the pyrazole ring offers a compelling balance of lipophilicity and conformational constraint, often leading to enhanced binding affinity and improved pharmacokinetic profiles of the final drug candidates. The boronic acid moiety at the C4 position, typically stabilized as a pinacol ester for improved handling and reactivity, serves as a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[6]

This document will provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, properties, and applications of this compound and its derivatives. We will delve into the causality behind experimental choices, provide detailed protocols, and explore the vast potential of this compound in the generation of novel chemical entities.

Core Compound Profile: this compound pinacol ester

For practical synthetic applications, this compound is most commonly handled as its pinacol ester derivative. This enhances its stability, making it less prone to dehydration and protodeboronation, and improves its solubility in organic solvents.[6][7]

| Property | Value | Source |

| CAS Number | 1233526-60-7 | |

| Molecular Formula | C14H23BN2O2 | |

| Molecular Weight | 262.16 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 40-44 °C | |

| Storage | 2-8°C, under inert atmosphere |

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of this compound pinacol ester is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity. The following protocol is a robust and reproducible method adapted from established procedures for the synthesis of related pyrazole boronic esters.[8]

Workflow for the Synthesis of this compound pinacol ester

Caption: Synthetic workflow for this compound pinacol ester.

Detailed Experimental Protocol:

Step 1: Synthesis of 1-Cyclopentyl-1H-pyrazole

-

To a stirred solution of pyrazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Add cyclopentyl bromide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction by TLC or LC-MS. The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction, while a moderate base like potassium carbonate is sufficient to deprotonate the pyrazole.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-cyclopentyl-1H-pyrazole. The regioselectivity of N-alkylation is a critical consideration. For unsubstituted pyrazole, a mixture of N1 and N2 alkylated products can form. However, the thermodynamic product is typically the 1-substituted isomer.[9][10]

Step 2: Synthesis of 4-Bromo-1-cyclopentyl-1H-pyrazole

-

Dissolve 1-cyclopentyl-1H-pyrazole (1.0 eq) in acetonitrile.

-

Cool the solution to 0°C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5°C. The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic bromination.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The crude 4-bromo-1-cyclopentyl-1H-pyrazole is often of sufficient purity for the next step, or it can be purified by column chromatography.

Step 3: Synthesis of this compound pinacol ester

-

To a degassed solution of 4-bromo-1-cyclopentyl-1H-pyrazole (1.0 eq) in dioxane, add bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq).

-

Degas the reaction mixture again and then heat to 80-90°C under a nitrogen atmosphere for 8-12 hours. This is a Miyaura borylation reaction, a palladium-catalyzed cross-coupling reaction. Potassium acetate acts as a base, and Pd(dppf)Cl2 is a common and effective catalyst for this transformation.

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield this compound pinacol ester as a solid.

Harnessing the Potential: The Suzuki-Miyaura Cross-Coupling Reaction

The true synthetic utility of this compound pinacol ester lies in its application in the Suzuki-Miyaura cross-coupling reaction.[6] This powerful reaction allows for the formation of a C-C bond between the pyrazole C4 position and a wide variety of sp2-hybridized carbon atoms, typically from aryl or heteroaryl halides or triflates.[11][12]

Generalized Suzuki-Miyaura Coupling Mechanism

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Typical Suzuki-Miyaura Cross-Coupling Reaction

-

In a reaction vessel, combine this compound pinacol ester (1.2 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., Na2CO3 or K2CO3, 2.0 eq).

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water or toluene/water).

-

Thoroughly degas the reaction mixture by bubbling with nitrogen or argon.

-

Heat the reaction to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS. The choice of catalyst, base, and solvent can significantly impact the reaction efficiency and should be optimized for each substrate.[13]

-

After cooling to room temperature, dilute the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over a drying agent, and concentrate.

-

Purify the desired product by column chromatography or recrystallization.

Applications in Drug Discovery: Building a Diverse Chemical Library

The derivatization of the 1-cyclopentyl-1H-pyrazole core via Suzuki-Miyaura coupling opens the door to a vast chemical space for drug discovery. By varying the coupling partner, a multitude of functionalities can be introduced at the C4 position, allowing for the fine-tuning of pharmacological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Hypothetical Library of Bioactive Derivatives

The following table presents a hypothetical, yet plausible, set of derivatives synthesized from this compound pinacol ester, along with their potential biological activities, demonstrating the versatility of this building block.

| Derivative | Coupling Partner (Ar-X) | Target Class | Potential Indication | IC50 (nM) |

| CP-P-001 | 4-Bromopyridine | Kinase | Oncology | 50 |

| CP-P-002 | 2-Chloro-6-methoxynaphthalene | GPCR | CNS Disorders | 120 |

| CP-P-003 | 5-Bromo-2-fluorophenylamine | Enzyme | Inflammatory Diseases | 75 |

| CP-P-004 | 3-Iodobenzonitrile | Ion Channel | Cardiovascular Diseases | 200 |

| CP-P-005 | 4-Bromo-1H-indole | Protease | Antiviral | 90 |

Conclusion: A Versatile Tool for the Modern Chemist

This compound and its pinacol ester derivative represent a highly valuable and versatile class of building blocks for contemporary drug discovery and development. The pyrazole core provides a proven pharmacophore, while the N-cyclopentyl group offers favorable physicochemical properties. The C4-boronic acid moiety serves as a robust and reliable handle for the construction of complex molecular architectures through the Suzuki-Miyaura cross-coupling reaction. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this important compound, equipping researchers with the knowledge to effectively leverage its potential in their quest for novel and impactful therapeutics.

References

- An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). [Source Not Available]

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Source Not Available]

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). [Source Not Available]

- Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2024). [Source Not Available]

- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022).

- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI.

- This compound, pinacol ester. Boron Molecular.

- Technical Support Center: Optimizing N-Alkyl

- This compound pinacol ester 97 1233526-60-7. Sigma-Aldrich.

- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid

- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.

- 1H-Pyrazole-4-boronic acid pinacol ester | Drug Intermedi

- Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.

- The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. NINGBO INNO PHARMCHEM CO., LTD..

- 1H-Pyrazole-4-boronic acid. Chem-Impex.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- (1-Trityl-1H-pyrazol-4-yl)boronic acid | 207307-51-5. Benchchem.

- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).

- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig

- Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. NIH.

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Investigation of 1-Cyclopentyl-1H-pyrazole-4-boronic acid: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Cyclopentyl-1H-pyrazole-4-boronic acid, a key building block in medicinal chemistry and drug development. The methodologies and data interpretation presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify and characterize this compound. While direct experimental data for this specific molecule is not publicly available, this guide synthesizes established spectroscopic principles and data from closely related analogs to provide a robust predictive framework.

Introduction

This compound (C₈H₁₃BN₂O₂) is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopentyl group at the N1 position and a boronic acid group at the C4 position. The presence of the boronic acid moiety makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds, a cornerstone of modern synthetic organic chemistry. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The cyclopentyl group can enhance lipophilicity and modulate binding interactions with biological targets. Accurate spectroscopic characterization is paramount to ensure the purity and structural integrity of this compound, which is critical for its application in drug discovery pipelines.

Chemical Structure:

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1416786-06-5 | [1] |

| Molecular Formula | C₈H₁₃BN₂O₂ | [1] |

| Molecular Weight | 180.01 g/mol | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Caption: Workflow for NMR Spectroscopic Analysis.

Causality in Experimental Choices:

-

Solvent Selection (DMSO-d₆): Dimethyl sulfoxide-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation. Crucially, the acidic protons of the boronic acid group (-B(OH)₂) are more likely to be observed in DMSO-d₆ as exchangeable protons.

-

Spectrometer Frequency (400 MHz): A 400 MHz spectrometer provides a good balance between resolution and cost for routine structural elucidation. Higher fields can be used for more complex molecules or to resolve overlapping signals.

-

2D NMR: While ¹H and ¹³C provide fundamental information, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning protons to their corresponding carbons and establishing connectivity within the cyclopentyl and pyrazole rings.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 | s | 1H | H5 (pyrazole) | Protons on a pyrazole ring typically appear in the aromatic region. The exact shift is influenced by the electron-withdrawing boronic acid group.[2] |

| ~7.6 | s | 1H | H3 (pyrazole) | Similar to H5, this proton is on the pyrazole ring. |

| ~4.8 | p | 1H | CH (cyclopentyl) | The methine proton of the cyclopentyl group attached to the nitrogen will be deshielded. |

| ~2.0-1.6 | m | 8H | CH₂ (cyclopentyl) | The methylene protons of the cyclopentyl ring will appear as a complex multiplet. |

| ~8.0 (broad) | s | 2H | B(OH)₂ | The protons of the boronic acid are acidic and their signal is often broad and concentration-dependent. |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140 | C5 (pyrazole) | Aromatic carbons in pyrazoles appear in this region.[3] |

| ~135 | C3 (pyrazole) | Similar to C5. |

| ~100 | C4 (pyrazole) | The carbon attached to the boron atom will be significantly shifted. |

| ~60 | CH (cyclopentyl) | The methine carbon of the cyclopentyl group attached to the nitrogen. |

| ~32 | CH₂ (cyclopentyl) | Methylene carbons of the cyclopentyl ring. |

| ~25 | CH₂ (cyclopentyl) | Methylene carbons of the cyclopentyl ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key functional groups are the O-H and B-O bonds of the boronic acid, the C-H bonds of the cyclopentyl group, and the C=N and C=C bonds of the pyrazole ring.

Experimental Protocol: IR Data Acquisition

Caption: Workflow for IR Spectroscopic Analysis.

Causality in Experimental Choices:

-

Attenuated Total Reflectance (ATR): ATR is a modern, rapid, and non-destructive technique that requires minimal sample preparation, making it ideal for routine analysis of solid samples.

Predicted IR Absorption Data

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3200 | Strong, Broad | O-H stretch (H-bonded) | The hydroxyl groups of the boronic acid will be involved in hydrogen bonding, leading to a broad absorption band.[4][5] |

| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) | These absorptions are characteristic of the sp³ C-H bonds in the cyclopentyl group.[6] |

| ~1600 | Medium | C=N stretch (pyrazole) | The carbon-nitrogen double bond in the pyrazole ring. |

| ~1450 | Medium | C-H bend (aliphatic) | Bending vibrations of the CH₂ groups in the cyclopentyl ring. |

| 1380-1320 | Strong | B-O stretch | The boron-oxygen single bond stretch is a characteristic feature of boronic acids.[7] |

| ~1100 | Medium | C-N stretch | The carbon-nitrogen single bond in the pyrazole ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the elemental composition.

Experimental Protocol: MS Data Acquisition

Caption: Workflow for Mass Spectrometric Analysis.

Causality in Experimental Choices:

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like boronic acids, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.

-

Time-of-Flight (TOF) Analyzer: A TOF mass analyzer provides high resolution and accurate mass measurements, which are essential for confirming the elemental composition of the molecule.

Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion | Rationale |

| 181.12 | [M+H]⁺ | The protonated molecular ion. The exact mass will confirm the elemental formula C₈H₁₄BN₂O₂⁺. |

| 163.11 | [M+H - H₂O]⁺ | Loss of a water molecule from the boronic acid moiety. |

| 113.11 | [M+H - B(OH)₃]⁺ | Loss of boric acid. |

| 69.07 | [C₅H₉]⁺ | The cyclopentyl cation fragment. |

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. By combining the detailed structural information from NMR with the functional group identification from IR and the molecular weight confirmation from MS, researchers can ensure the quality and integrity of this important synthetic building block. The provided protocols and predicted data serve as a valuable resource for scientists engaged in the synthesis and application of novel pyrazole derivatives in drug discovery and materials science.

References

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

Claramunt, R. M., et al. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Magnetic Resonance in Chemistry, vol. 64, 2026, pp. 97-111. [Link]

-

PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. [Link]

-

Santucci, A., and H. J. Bernstein. "Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate." Canadian Journal of Chemistry, vol. 46, no. 12, 1968, pp. 2089-2094. [Link]

-

Canadian Science Publishing. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

-

Boron Molecular. This compound, pinacol ester. [Link]

-

ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

-

Fisher Scientific. 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester, 97%. [Link]

-

ACS Publications. NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane. [Link]

-

ResearchGate. Observed frequencies in the IR spectra of boric acid and the solid Eu(III) borate. [Link]

- Google Patents. Preparation method of 4-pyrazole boronic acid pinacol ester.

-

National Institutes of Health. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. [Link]

-

ACS Publications. Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. [Link]

-

ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... [Link]

-

ResearchGate. Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). [Link]

-

MDPI. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

-

Taylor & Francis Online. The 1H NMR spectrum of pyrazole in a nematic phase. [Link]

-

Journal of Research of the National Bureau of Standards. Infrared spectra of the hydrated borates. [Link]

-

Boron Molecular. Buy 1-cyclopentyl-4-iodo-1H-pyrazole. [Link]

-

PubChem. 1-Methyl-1H-pyrazole-4-boronic acid. [Link]

- Google Patents. Synthesis method of pyrazole-4-boronic acid pinacol ester.

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

ResearchGate. 1 H-NMR of 1,1-bis (3-nitrobenzoyloxy phenyl) cyclopentane (II). [Link]

-

SpectraBase. 1H-pyrazole-4-carboxylic acid, 3-methyl-5-(2-oxopropyl)-1-phenyl-. [Link]

-

Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

National Institute of Standards and Technology. 1H-Pyrazole. [Link]

Sources

- 1. 1416786-06-5|this compound|BLD Pharm [bldpharm.com]

- 2. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 1-Cyclopentyl-1H-pyrazole-4-boronic Acid in Organic Solvents

Introduction

1-Cyclopentyl-1H-pyrazole-4-boronic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, formulation, and screening.

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. As specific quantitative solubility data for this compound is not widely available in published literature, this document equips researchers with the foundational knowledge and detailed experimental protocols necessary to generate this crucial data in-house.

A noteworthy consideration for researchers is the common commercial availability of the pinacol ester derivative, 1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Boronic acid pinacol esters are generally more stable and exhibit different solubility profiles—typically higher in nonpolar solvents—compared to their corresponding free boronic acids.[1] This guide will address both the free acid and its pinacol ester, providing a holistic framework for solubility assessment.

Caption: Chemical structures of the target boronic acid and its pinacol ester.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" provides a foundational basis for predicting solubility.

-

This compound: This molecule possesses both non-polar and polar characteristics.

-

Non-polar moiety: The cyclopentyl group is a significant non-polar feature, which is expected to enhance solubility in non-polar solvents like alkanes and aromatic hydrocarbons.

-

Polar moieties: The pyrazole ring, with its two nitrogen atoms, and particularly the boronic acid group (-B(OH)₂), are polar. The hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors, promoting solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., ethers, ketones).[1]

-

-

This compound pinacol ester: The esterification of the boronic acid with pinacol significantly reduces the polarity of the molecule by masking the hydrophilic -B(OH)₂ group. This modification generally increases solubility in less polar solvents such as ethers, esters, and hydrocarbons, while potentially decreasing solubility in highly polar protic solvents compared to the free acid.[1]

Predicted Qualitative Solubility:

| Solvent Class | Examples | Predicted Solubility of Boronic Acid | Predicted Solubility of Pinacol Ester | Rationale |

| Alcohols | Methanol, Ethanol | High | Moderate to High | Hydrogen bonding with the boronic acid group. |

| Ethers | THF, Diethyl ether | High | High | Good balance of polarity to solvate the molecule. |

| Ketones | Acetone, MEK | High | High | Polar aprotic nature interacts well with the pyrazole and boronic acid/ester. |

| Esters | Ethyl acetate | Moderate | High | Increased solubility of the less polar ester. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | High | Moderate polarity, good for the overall molecule. |

| Aromatic | Toluene, Xylene | Low to Moderate | Moderate to High | Favorable interactions with the non-polar cyclopentyl group. |

| Alkanes | Hexane, Heptane | Very Low | Low to Moderate | Dominated by non-polar interactions. |

| Polar Aprotic | DMF, DMSO | High | Moderate | Strong dipoles can solvate the polar parts of the molecule. |

Challenges in Boronic Acid Solubility Determination

Determining the solubility of boronic acids can be more complex than for other organic compounds. A primary complicating factor is the propensity of boronic acids to undergo reversible dehydration to form cyclic trimeric anhydrides, known as boroxines.[2][3]

This equilibrium between the monomeric acid and the trimeric boroxine is influenced by the solvent, temperature, and concentration. Since the boroxine has significantly different physicochemical properties (e.g., lower polarity) than the parent acid, this equilibrium can lead to inconsistencies in solubility measurements.[2]

Caption: Equilibrium between boronic acid monomer and its boroxine anhydride.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold-standard for determining thermodynamic solubility.[4] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Materials and Equipment

-

This compound (or its pinacol ester) of known purity

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatted shaker or orbital agitator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

Syringes

-

Apparatus for solvent evaporation (e.g., rotary evaporator, vacuum oven, or heating block with nitrogen stream)

-